molecular formula C12H10ClNO B1362477 4-(3-Chlorophenoxy)aniline CAS No. 56705-51-2

4-(3-Chlorophenoxy)aniline

Cat. No.: B1362477
CAS No.: 56705-51-2
M. Wt: 219.66 g/mol
InChI Key: COOTUHZXYCEPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOTUHZXYCEPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205264
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-51-2
Record name 4-(3-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(3-Chlorophenoxy)aniline: A Comprehensive Technical Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Chlorophenoxy)aniline is a valuable synthetic building block in the fields of medicinal chemistry and materials science. Its diaryl ether aniline structure is a key pharmacophore in a range of biologically active molecules, most notably in the development of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound. Detailed experimental protocols for its synthesis via Ullmann Condensation and Buchwald-Hartwig amination are presented. Furthermore, its application as a crucial precursor is illustrated through the synthesis of Lapatinib, a dual tyrosine kinase inhibitor, with a detailed examination of the relevant EGFR and HER2 signaling pathways.

Introduction

The phenoxy aniline scaffold is a privileged structure in drug discovery, offering a unique combination of rigidity and conformational flexibility that facilitates binding to a variety of biological targets. The introduction of a chlorine atom on the phenoxy ring, as seen in this compound, provides a strategic tool for modulating the electronic properties, lipophilicity, and metabolic stability of derivative compounds. These attributes make it an attractive starting material for the synthesis of complex molecules, particularly in the pursuit of targeted cancer therapies. This guide serves as a comprehensive resource for researchers looking to utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

While some experimental physical properties of this compound are not widely published, its fundamental chemical and spectroscopic data are well-characterized. Commercial suppliers can provide experimental spectra upon request.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 56705-51-2[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
IUPAC Name This compound
SMILES Nc1ccc(Oc2cccc(Cl)c2)cc1[1]
InChI Key COOTUHZXYCEPGE-UHFFFAOYSA-N[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Solid (form may vary)

Table 2: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on both rings and the amine (-NH₂) protons. The splitting patterns will be complex due to the substitution.
¹³C NMR Distinct signals for all 12 carbon atoms in the molecule, including those bonded to chlorine, oxygen, and nitrogen.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z ≈ 219, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ≈33% intensity of M⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (primary amine), C-O-C stretching (aryl ether), C-Cl stretching, and aromatic C-H and C=C bonds.
Note: Experimental NMR, HPLC, and COA documents are available from commercial suppliers such as Aceschem.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established cross-coupling methodologies. The two most prominent and versatile routes are the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice of method often depends on the availability of starting materials and desired reaction conditions.

Synthesis via Ullmann Condensation

This classical copper-catalyzed reaction is a robust method for forming the key diaryl ether bond. The general strategy involves the coupling of a phenol with an aryl halide, followed by the reduction of a nitro group to the target aniline.

G cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Reduction A 4-Halonitrobenzene C 4-(3-Chlorophenoxy)nitrobenzene A->C Cu Catalyst, Base High Temperature B 3-Chlorophenol B->C D This compound C->D Reducing Agent (e.g., Fe/HCl, SnCl₂ or H₂/Pd-C)

Diagram 1: Ullmann Condensation Workflow

Experimental Protocol: Ullmann Condensation

  • Materials:

    • 4-Iodonitrobenzene (1.0 equiv)

    • 3-Chlorophenol (1.2 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (solvent)

    • Iron powder (Fe) (5.0 equiv)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Step 1: Synthesis of 4-(3-Chlorophenoxy)nitrobenzene.

      • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add 4-iodonitrobenzene, 3-chlorophenol, CuI, and K₂CO₃.

      • Add anhydrous DMF and heat the mixture to 120-140 °C with vigorous stirring.

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

      • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(3-chlorophenoxy)nitrobenzene.

    • Step 2: Reduction to this compound.

      • Suspend the 4-(3-chlorophenoxy)nitrobenzene intermediate in a mixture of ethanol and water.

      • Add iron powder, followed by the slow addition of concentrated HCl.

      • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

      • Monitor the reaction by TLC until the nitro-intermediate is consumed (typically 2-4 hours).

      • Cool the reaction and filter through a pad of celite to remove the iron salts.

      • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

      • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis via Buchwald-Hartwig Amination

This modern palladium-catalyzed cross-coupling reaction is highly efficient for forming the C-N bond. The strategy involves coupling 4-phenoxyaniline with 1-bromo-3-chlorobenzene.

G cluster_0 C-N Bond Formation A 1-Bromo-3-chlorobenzene C This compound A->C Pd Catalyst, Ligand Base, Solvent B 4-Aminophenol B->C

Diagram 2: Buchwald-Hartwig Amination Workflow

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 1-Bromo-3-chlorobenzene (1.0 equiv)

    • 4-Aminophenol (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Xantphos (ligand) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (solvent)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

    • Add 1-bromo-3-chlorobenzene and 4-aminophenol.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until completion (typically 8-16 hours).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Application as a Synthetic Building Block in Drug Discovery

While this compound is a versatile building block, a prominent example of a structurally similar compound in a marketed drug is the synthesis of Lapatinib (Tykerb®) . Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The synthesis of Lapatinib utilizes 3-chloro-4-(3-fluorobenzyloxy)aniline , a closely related analogue, highlighting the importance of the chlorophenoxy aniline scaffold.[3][4]

G A 3-Chloro-4-(3-fluorobenzyloxy)aniline (Analogue of title compound) C Nucleophilic Aromatic Substitution A->C B Substituted Quinazoline B->C D Lapatinib Core Structure C->D E Further Elaboration (e.g., Suzuki Coupling, Reductive Amination) D->E F Lapatinib E->F

Diagram 3: Simplified Synthetic Workflow for Lapatinib

Mechanism of Action: Inhibition of EGFR and HER2 Signaling Pathways

EGFR and HER2 are transmembrane receptor tyrosine kinases that, upon activation, trigger intracellular signaling cascades promoting cell growth, proliferation, and survival.[5][6] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division. Lapatinib competes with ATP for the binding site in the kinase domain of EGFR and HER2, thereby inhibiting their autophosphorylation and blocking downstream signaling.

EGFR Signaling Pathway:

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 RAS RAS-RAF-MAPK Pathway P1->RAS PI3K PI3K-Akt Pathway P2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Lapatinib Lapatinib / Gefitinib (Inhibitor) Lapatinib->EGFR Blocks ATP Binding Site

Diagram 4: Simplified EGFR Signaling Pathway and Inhibition

HER2 Signaling Pathway:

HER2 does not have a known direct ligand but acts as a preferred dimerization partner for other ErbB family receptors, including EGFR.[6] The HER2/HER3 heterodimer is a particularly potent activator of the PI3K-Akt pathway.[4] Overexpression of HER2 leads to constitutive activation of these oncogenic pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular HER2 HER2 P1 P HER2->P1 Heterodimerization & Transphosphorylation HER3 HER3 HER3->P1 P2 P HER3->P2 PI3K PI3K-Akt Pathway P2->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation Lapatinib Lapatinib (Inhibitor) Lapatinib->HER2 Blocks ATP Binding Site

Diagram 5: Simplified HER2 Signaling Pathway and Inhibition

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause allergic skin reactions.

Table 3: GHS Hazard Information

Hazard ClassStatement
Eye Irritation H319: Causes serious eye irritation.
Skin Sensitization H317: May cause an allergic skin reaction.
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of running water and non-abrasive soap.

Conclusion

This compound is a synthetic building block of significant interest to the drug discovery and development community. Its utility is demonstrated by its structural similarity to key intermediates used in the synthesis of targeted cancer therapeutics like Lapatinib. The synthetic routes to this compound are well-established, relying on powerful cross-coupling reactions. A thorough understanding of its properties, synthesis, and the biological pathways targeted by its derivatives is essential for leveraging this molecule to its full potential in the development of novel therapeutic agents.

References

Substituted Chlorophenoxy Anilines: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chlorophenoxy anilines represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, structure-activity relationships (SAR), and therapeutic potential of these molecules. The information is presented to facilitate further research and development in this promising area.

Synthesis and Chemical Landscape

The core structure of chlorophenoxy anilines, characterized by a chlorophenoxy moiety linked to an aniline ring, allows for extensive chemical modification. Researchers have explored a variety of synthetic routes to generate diverse libraries of these compounds. A common synthetic strategy involves the Ullmann condensation or Buchwald-Hartwig amination, coupling a substituted phenol with a substituted aniline.

A prevalent theme in the synthesis of these compounds is the introduction of various substituents on both the phenoxy and aniline rings to modulate their physicochemical properties and biological activities. For instance, the addition of a trifluoromethyl group is a common strategy in the synthesis of kinase inhibitors.

Biological Activities and Therapeutic Potential

Substituted chlorophenoxy anilines have been investigated for a wide range of therapeutic applications, demonstrating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific biological activity is highly dependent on the nature and position of the substituents on the aromatic rings.

Anticancer Activity

A significant body of research has focused on the development of substituted chlorophenoxy anilines as kinase inhibitors for cancer therapy. Notably, these compounds have been designed to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One prominent example is the development of compounds that mimic the structure of Sorafenib, a multi-kinase inhibitor. These analogs often feature a urea or thiourea linkage connecting the chlorophenoxy and aniline moieties. The general structure-activity relationship suggests that the presence of a chlorine atom on the phenoxy ring and specific substituents on the aniline ring are crucial for potent kinase inhibition.

Below is a generalized workflow for the screening of potential anticancer activity in substituted chlorophenoxy anilines.

anticancer_screening_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation S1 Design & Synthesize Substituted Chlorophenoxy Aniline Library S2 Initial Cytotoxicity Screening (e.g., MTT assay) on Cancer Cell Lines S1->S2 S3 Kinase Inhibition Assays (e.g., VEGFR, PDGFR) S2->S3 Active Compounds S4 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) S3->S4 S5 Xenograft Tumor Model Studies S4->S5 Promising Candidates

Anticancer activity screening workflow.
Antimicrobial Activity

Derivatives of chlorophenoxy anilines have also been explored for their potential as antimicrobial agents. Studies have shown that certain substitution patterns can lead to significant activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted chlorophenoxy anilines is intricately linked to their chemical structure. SAR studies have revealed several key features that govern their potency and selectivity.

The following logical diagram illustrates the key structural modifications and their impact on biological activity.

sar_logic cluster_core Core Structure cluster_mods Structural Modifications cluster_activity Biological Outcome Core Chlorophenoxy Aniline Scaffold Mod1 Substituents on Phenoxy Ring (e.g., -Cl, -CF3) Core->Mod1 Mod2 Substituents on Aniline Ring (e.g., -CH3, -OCH3) Core->Mod2 Mod3 Linker Moiety (e.g., Urea, Amide) Core->Mod3 Activity Enhanced/Altered Biological Activity (e.g., Kinase Inhibition, Antimicrobial Potency) Mod1->Activity Mod2->Activity Mod3->Activity mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with Substituted Chlorophenoxy Anilines A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

4-(3-Chlorophenoxy)aniline mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Mechanism of Action

Analyzing Data and Protocols

I'm now in the process of analyzing the search results. I'm focusing on extracting quantitative data like IC50 and Ki values, as well as any observed changes in protein and gene expression. I'm also carefully documenting experimental methodologies, including reagents, cell lines, and analytical methods used in the key studies. My next step involves structuring this data into clear tables and creating diagrams to visualize the affected signaling pathways.

Starting Literature Review

I've started a thorough literature review, focusing on the mechanism of action of 4-(3-Chlorophenoxy)aniline. I'm using specific keywords like "cellular targets" and "signaling pathways" to refine my search. I'm also searching for established experimental protocols used to study small molecule mechanisms. My focus is on finding quantitative data and detailed methodologies from existing studies.

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-(3-Chlorophenoxy)aniline

Application Notes and Protocols: Purification of 4-(3-Chlorophenoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chlorophenoxy)aniline is a substituted diaryl ether aniline that serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of the final products and for ensuring their efficacy and safety. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of organic compounds.

Due to the basic nature of the aniline functional group, purification by column chromatography on standard silica gel can present challenges, such as peak tailing and irreversible adsorption. This protocol addresses these challenges by incorporating a basic modifier into the mobile phase to ensure efficient elution and high purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in hexanes.
Predicted XlogP 3.9[1]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes and rack

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • High vacuum pump

Thin Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The ideal solvent system should provide a good separation of the desired product from impurities, with a retention factor (Rf) of approximately 0.2-0.3 for the product.

  • Prepare several eluent mixtures of varying polarities using hexanes and ethyl acetate.

  • Add 1% triethylamine (TEA) to each eluent mixture to minimize tailing of the aniline on the silica plate.

  • Spot the crude this compound solution onto separate TLC plates.

  • Develop the TLC plates in chambers containing the different eluent mixtures.

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that provides the best separation and an Rf value in the optimal range for the product spot. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate in a 4:1 ratio, with 1% TEA.

Column Chromatography Protocol

1. Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes with 1% TEA). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.

  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the sample solution or the dry-loaded silica gel evenly onto the top of the packed column.

3. Elution and Fraction Collection

  • Carefully add the mobile phase (the optimized solvent system from the TLC analysis) to the top of the column without disturbing the sample layer.

  • Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant flow rate. For flash chromatography, gentle positive pressure can be applied.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar impurities after the desired product has been collected.

4. Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the yield.

  • Confirm the purity and identity of the product using analytical techniques such as NMR, MS, and HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of a substituted aniline derivative by column chromatography. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterBefore PurificationAfter Purification
Appearance Brownish solidOff-white solid
Purity (by HPLC) ~85%>98%
Yield -~75%
Solvent Consumption -~1.5 L (for a 5g scale)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

G Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Column_Packing Pack Chromatography Column Slurry->Column_Packing Load Load Crude Sample Column_Packing->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Pure Purified this compound Dry->Pure Crude Crude this compound Crude->TLC Crude->Load

Caption: Workflow for column chromatography purification.

Logical Relationship of Purification Steps

This diagram outlines the logical progression and decision points in the purification protocol.

G Logical Flow of Purification start Start solvent_selection Select Solvent System (TLC) start->solvent_selection end End column_prep Prepare and Pack Column solvent_selection->column_prep sample_loading Load Sample column_prep->sample_loading elution Elute Column sample_loading->elution fraction_analysis Analyze Fractions (TLC) elution->fraction_analysis decision Are fractions pure? fraction_analysis->decision combine_fractions Combine Pure Fractions product_isolation Isolate Pure Product combine_fractions->product_isolation product_isolation->end decision->elution No, continue elution decision->combine_fractions Yes

Caption: Decision-making process in purification.

Potential Biological Signaling Pathway

While the specific biological targets of this compound are not extensively documented, similar substituted aniline derivatives have been investigated as inhibitors of signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 pathways, which are often dysregulated in cancer.[2] The following diagram depicts a simplified representation of the EGFR/ErbB-2 signaling cascade, a potential target for compounds with this chemical scaffold.

G Simplified EGFR/ErbB-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ErbB2 ErbB2 EGFR->ErbB2 Dimerization Ras Ras ErbB2->Ras PI3K PI3K ErbB2->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound (Potential Inhibitor) Inhibitor->ErbB2 Inhibition

References

Recrystallization techniques for purifying 4-(3-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-(3-Chlorophenoxy)aniline via Recrystallization

This document provides a detailed guide to the purification of this compound using recrystallization techniques. The protocols and data presented herein are designed to serve as a foundational resource for achieving high purity of this compound, which is essential for its application in research and development.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon slow cooling, while impurities remain in the mother liquor. For aromatic amines like this compound, selecting an appropriate solvent system is critical for successful purification.[3][4]

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should:

  • Dissolve the target compound readily at high temperatures and poorly at low temperatures.

  • Not react with the target compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Given the aromatic and amine functionalities of this compound, it is expected to be soluble in a range of organic solvents.[5] The presence of the polar amine group suggests solubility in polar solvents, while the larger, nonpolar aromatic structure indicates solubility in nonpolar solvents. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can also be an effective system for recrystallization.[6]

Table 1: Hypothetical Solubility of this compound in Various Solvents

The following table presents hypothetical, yet realistic, solubility data for this compound in common organic solvents at different temperatures. This data is intended to serve as a guide for solvent screening.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor
Ethanol530Good
Methanol840Good
Isopropanol325Good
Acetone15> 50Moderate (May require a co-solvent)
Ethyl Acetate1045Good
Toluene220Good
Hexanes< 0.55Good (as a co-solvent or for washing)
Ethanol/Water (9:1)120Excellent

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying the title compound using a single solvent system, such as ethanol.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent from Table 1)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when no single solvent provides the desired solubility characteristics. An ethanol/water system is described here.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Troubleshooting

  • No crystals form: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding with a small crystal of the pure compound can also induce crystallization.

  • Oiling out: The compound may be precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • Low recovery: Too much solvent may have been used, or the crystals were washed with a solvent that was not ice-cold.[7]

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimum hot solvent Start->Dissolve Decolorize Add activated charcoal (optional) Dissolve->Decolorize HotFilter Hot filtration (optional) Decolorize->HotFilter if used Cool Slow cooling to room temperature Decolorize->Cool if not used HotFilter->Cool IceBath Cool in ice bath Cool->IceBath Filter Vacuum filtration IceBath->Filter Wash Wash with ice-cold solvent Filter->Wash Dry Dry crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic cluster_properties Solvent Properties cluster_outcome Recrystallization Outcome HighSolubility_Hot High Solubility at High Temp GoodYield Good Yield HighSolubility_Hot->GoodYield LowSolubility_Cold Low Solubility at Low Temp LowSolubility_Cold->GoodYield Inert Chemically Inert HighPurity High Purity Inert->HighPurity Volatile Volatile EasyDrying Easy Drying Volatile->EasyDrying IdealSolvent Ideal Solvent IdealSolvent->HighSolubility_Hot IdealSolvent->LowSolubility_Cold IdealSolvent->Inert IdealSolvent->Volatile

Caption: Logical relationship for ideal recrystallization solvent selection.

References

Using 4-(3-Chlorophenoxy)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Medicinal Applications

I'm currently focused on exploring the applications of 4-(3-Chlorophenoxy)aniline within medicinal chemistry. My initial aim is to understand its utility, whether as a crucial synthetic intermediate or as a pharmacologically active scaffold. I'm focusing on the first step, understanding the basic applications.

Investigating Specific Examples

I'm now diving into the specifics. I'm actively searching for drugs or clinical candidates that contain the this compound moiety. My aim is to compile quantitative data, such as IC50 values and detailed experimental protocols for both synthesis and biological assays. Simultaneously, I'm identifying related signaling pathways to build a comprehensive view.

Crafting Application Notes

I'm now consolidating my findings into a structured format. I'm focusing on creating clear tables of quantitative data, detailed experimental protocols, and Graphviz diagrams. The goal is to produce comprehensive application notes that provide a complete picture of the compound's applications. This involves ensuring all data adheres to the given stylistic requirements. The ultimate objective is to provide a complete and informative response.

Role of 4-(3-Chlorophenoxy)aniline as a dye intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Chemical Synthesis

My initial exploration focuses on 4-(3-Chlorophenoxy)aniline's synthesis, properties, and use as a dye intermediate. I'm now transitioning to identify existing dye examples where this compound is utilized. I anticipate this will provide insight into the specific chemical transformations involved and the resulting color characteristics.

Refining Synthesis Workflow

\n\n

I'm now focusing on specific dye examples derived from this compound. I'm actively seeking quantitative data like absorption maxima and molar extinction coefficients to inform the synthesis strategy. I'm also identifying detailed experimental procedures to incorporate into the DOT diagram, which will ultimately guide the complete synthesis and characterization workflow.

Analyzing Dye Applications

\n\n

My focus is now on diving deep into this compound-based dyes. I'm actively searching for detailed experimental protocols and quantitative data like absorption maxima and extinction coefficients to fuel the synthesis planning. Simultaneously, I am formulating a comprehensive synthesis and characterization workflow. The aim is to assemble a robust document with all the user's requested data, experimental details, and a clear DOT diagram.

Antimalarial activity assay protocol for 4-(3-Chlorophenoxy)aniline analogues

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Assay Protocols

I'm currently diving into established protocols for in vitro antimalarial activity assays, specifically targeting methods ideal for screening compound libraries against Plasmodium falciparum. I'm zeroing in on techniques that are both reliable and efficient for this purpose.

Analyzing Data & Pathways

I'm now integrating the collected data to design a comprehensive experimental protocol. It includes step-by-step instructions for both antimalarial and cytotoxicity assays, with a template ready for the IC50 values and the selectivity index. I'm also creating Graphviz diagrams to visualize the experimental workflow and the potential mechanism of action.

Gathering Protocol Details

I'm now deeply immersed in the nuances of established protocols, seeking to identify those perfectly aligned with our aims. Specifically, I'm now finding cytotoxicity assays to pair with the antimalarial evaluations. I'm also starting to assemble the specifics on the materials and reagents, including the parasite and cell lines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3-Chlorophenoxy)aniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?

A1: Low overall yield in the synthesis of this compound, typically prepared via a two-step route involving an Ullmann condensation followed by a nitro group reduction, can stem from issues in either step.

Step 1: Ullmann Condensation (Formation of 1-Chloro-3-(4-nitrophenoxy)benzene)

  • Incomplete Reaction: The Ullmann condensation requires high temperatures and an effective catalyst. Ensure your reaction is heated sufficiently and for an adequate duration. The choice of copper catalyst and base is also critical.

  • Side Reactions: At high temperatures, side reactions such as dimerization of the starting materials can occur.

  • Poor Quality Reagents: The purity of 3-chlorophenol and 1-chloro-4-nitrobenzene is crucial. Impurities can interfere with the reaction.

Step 2: Nitro Group Reduction

  • Incomplete Reduction: The reduction of the nitro group to an amine can be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: Over-reduction or side reactions involving the chloro-substituents can occur, although this is less common with standard reducing agents like iron in acetic acid.

  • Product Degradation: The resulting aniline can be susceptible to oxidation. Ensure proper workup and purification procedures are followed.

Troubleshooting Workflow:

start Low Overall Yield step1 Analyze Step 1: Ullmann Condensation start->step1 step2 Analyze Step 2: Nitro Reduction start->step2 incomplete1 Incomplete Reaction? step1->incomplete1 Check TLC/HPLC side1 Side Reactions? step1->side1 reagents1 Reagent Quality? step1->reagents1 incomplete2 Incomplete Reduction? step2->incomplete2 Check TLC/HPLC side2 Side Reactions? step2->side2 degradation Product Degradation? step2->degradation sol1a Increase Temperature/ Reaction Time incomplete1->sol1a Yes sol1b Optimize Catalyst/Base incomplete1->sol1b Yes side1->sol1b Yes sol1c Purify Starting Materials reagents1->sol1c Yes sol2a Increase Reducing Agent/ Reaction Time incomplete2->sol2a Yes sol2b Use Milder Conditions side2->sol2b Yes sol2c Inert Atmosphere/ Careful Purification degradation->sol2c Yes end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end

Troubleshooting workflow for low yield.

Q2: I am observing multiple spots on my TLC plate after the Ullmann condensation. What are the likely byproducts?

A2: Besides your starting materials (3-chlorophenol and 1-chloro-4-nitrobenzene) and the desired product (1-chloro-3-(4-nitrophenoxy)benzene), common byproducts in an Ullmann condensation include:

  • Symmetrical biaryls: Dimerization of 3-chlorophenol or 1-chloro-4-nitrobenzene can occur.

  • Products of reaction with solvent: If using a reactive solvent, it may participate in the reaction.

To minimize byproducts, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and carefully control the reaction temperature. The choice of ligand for the copper catalyst can also improve selectivity.

Q3: The reduction of the nitro group is sluggish or incomplete. What can I do?

A3: If the reduction of 1-chloro-3-(4-nitrophenoxy)benzene to this compound is slow, consider the following:

  • Choice of Reducing Agent: Iron powder in the presence of an acid like acetic acid is a classic and effective method. Other options include tin(II) chloride or catalytic hydrogenation (e.g., H2/Pd-C). For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Reaction Temperature: For reductions with iron, gentle heating (e.g., 80-100°C) can increase the reaction rate.

  • Solvent: A co-solvent system like ethanol/water is often used to improve the solubility of the reactants.

Q4: My final product, this compound, is colored and seems impure after purification. What are the potential issues?

A4: Anilines are prone to air oxidation, which can lead to colored impurities.

  • Purification Method: Column chromatography is often effective for removing baseline impurities. Recrystallization can also be used if a suitable solvent system is found.

  • Storage: Store the purified this compound under an inert atmosphere and protected from light to prevent degradation.

  • Workup: During the workup of the reduction step, ensure that all acidic residue is neutralized and removed, as residual acid can promote degradation.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-(4-nitrophenoxy)benzene via Ullmann Condensation

This protocol is adapted from general Ullmann ether synthesis procedures.

Diagram of Experimental Workflow:

setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition inert->solvent react 4. Reaction (Heating & Stirring) solvent->react workup 5. Workup (Cooling & Filtration) react->workup extract 6. Extraction (Organic Solvent, H₂O, Brine) workup->extract dry 7. Drying & Concentration extract->dry purify 8. Purification (Column Chromatography) dry->purify product Product purify->product

Workflow for Ullmann Condensation.

Methodology:

  • To a round-bottom flask, add 3-chlorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-Chloro-3-(4-nitrophenoxy)benzene to this compound

This protocol is based on the reduction of similar nitroarenes using iron.

Methodology:

  • To a round-bottom flask, add 1-chloro-3-(4-nitrophenoxy)benzene (1.0 eq) and a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or ammonium chloride.

  • Heat the mixture to reflux (around 80-90°C) with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Condensation

ParameterCondition ACondition BCondition C
Catalyst CuICu₂OCu Powder
Base K₂CO₃Cs₂CO₃KOH
Solvent DMFDMSONMP
Temperature 120°C140°C160°C
Typical Yield ModerateHighModerate-High

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentSolventTemperatureTypical YieldNotes
Fe / Acetic Acid Ethanol/WaterRefluxHighCost-effective, standard method.
SnCl₂·2H₂O EthanolRefluxHighEffective but tin waste is a concern.
H₂ / Pd-C Methanol/EthanolRoom TempVery HighRequires hydrogenation equipment.

Disclaimer: The provided protocols and data are intended as a guide. Optimization of reaction conditions may be necessary to achieve the best results for your specific experimental setup. Always follow appropriate laboratory safety procedures.

Troubleshooting common issues in 4-(3-Chlorophenoxy)aniline purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the purification of 4-(3-Chlorophenoxy)aniline. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Question 1: My yield of this compound is very low after recrystallization. What are the possible causes and solutions?

Answer:

Low recovery during recrystallization is a common issue that can stem from several factors. The primary reasons include using an inappropriate solvent, using an excessive amount of solvent, or premature crystallization and loss of product during transfers.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the crude this compound completely at an elevated temperature but poorly at room temperature. If the compound is too soluble at low temperatures, the recovery will be poor.

    • Solution: Test a range of solvents and solvent mixtures. Common choices for anilines include ethanol, methanol, toluene, or mixtures like ethanol/water and toluene/heptane. A good starting point is to test the solubility of a small amount of your crude product in various solvents.

  • Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to a significant loss in yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material until it just dissolves.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation. Do not disturb the flask during the initial cooling phase.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by passing some hot solvent through the setup immediately before filtering your product solution.

Question 2: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil may solidify into an amorphous mass that traps impurities.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the solute may be too high.

    • Solution: Add more hot solvent to the oiled-out mixture until the oil fully dissolves. Then, allow the solution to cool slowly.

  • Lower the Solution Temperature: The boiling point of your chosen solvent may be too high.

    • Solution: Select a solvent or a solvent mixture with a lower boiling point. Alternatively, add a co-solvent in which the compound is less soluble to lower the saturation point at a lower temperature.

  • Promote Crystallization:

    • Solution: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the meniscus can create a surface for crystals to form.

Column Chromatography Issues

Question 3: I'm seeing streaking and poor separation of this compound on my TLC plate and during column chromatography. What's causing this?

Answer:

Streaking on TLC plates and poor separation during column chromatography for aniline compounds are often due to their basic nature, which leads to strong interactions with the acidic silica gel. This can also be caused by applying too much sample or using an inappropriate solvent system.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The acidic nature of silica gel can cause basic compounds like anilines to streak.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Optimize the Mobile Phase: An incorrect solvent polarity can lead to poor separation.

    • Solution: Develop an optimal solvent system using TLC. The ideal system should give your product a Retention Factor (Rf) of 0.25-0.35 for good separation on a column. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Sample Loading: Overloading the column is a frequent cause of poor separation.

    • Solution: Ensure the amount of crude material is appropriate for the column size. As a general rule, aim for a sample load of 1-5% of the silica gel weight. For difficult separations, use a lower loading. The sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica, can also improve separation.

Question 4: My this compound appears to be degrading on the silica gel column. How can I prevent this?

Answer:

Anilines can be sensitive to the acidic nature of silica gel and may degrade, especially if they remain on the column for an extended period.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Solution: Use silica gel that has been treated with a base, or add a basic modifier like triethylamine to your eluent as described above.

  • Use an Alternative Stationary Phase:

    • Solution: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your purification.

  • Expedite the Chromatography:

    • Solution: Use flash column chromatography with applied pressure to speed up the elution process and minimize the time the compound spends in contact with the silica gel.

Impurity Removal

Question 5: How can I remove unreacted 3-chlorophenol and the starting aniline (e.g., 4-iodoaniline or 4-bromoaniline) from my crude product?

Answer:

Unreacted starting materials are common impurities. Their removal can often be achieved by exploiting differences in their acidic or basic properties.

Troubleshooting Steps:

  • Acid-Base Extraction:

    • Removal of 3-chlorophenol (acidic): Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic 3-chlorophenol will be deprotonated and move into the aqueous layer.

    • Removal of unreacted starting aniline (basic): After the basic wash, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting aniline and your product, this compound, will be protonated and move into the aqueous layer. Caution: This step will also extract your desired product. To recover your product, the acidic aqueous layer must be basified (e.g., with 1M NaOH) until basic, and then the product is back-extracted into an organic solvent. This method is most effective if there is a significant difference in basicity between the starting aniline and the product.

Quantitative Data

The following table summarizes typical outcomes for the purification of a crude this compound sample.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization (Ethanol/Water)85%98%70-85%Effective for removing less polar and more polar impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate with 0.5% Triethylamine)85%>99%80-95%Highly effective for removing closely related impurities. The addition of triethylamine is crucial to prevent streaking and degradation.
Acid-Base Extraction85%90-95%>90%Good for removing acidic or highly basic impurities. May not remove neutral byproducts.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a 250 mL Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Preparation: Prepare a suitable mobile phase, as determined by TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Recrystallization start Low Yield in Recrystallization issue1 Inappropriate Solvent? start->issue1 issue2 Too Much Solvent? start->issue2 issue3 Cooling Too Fast? start->issue3 solution1 Test Solvent Systems (e.g., EtOH/Water) issue1->solution1 solution2 Use Minimum Hot Solvent issue2->solution2 solution3 Slow Cooling to RT, Then Ice Bath issue3->solution3

Caption: Troubleshooting workflow for low yield in recrystallization.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography issue1 Streaking on TLC? start->issue1 issue2 Overloading Column? start->issue2 issue3 Product Degradation? start->issue3 solution1 Add Triethylamine (0.1-1%) to Eluent issue1->solution1 solution2 Dry Load Sample & Reduce Sample Amount issue2->solution2 issue3->solution1 solution3 Use Neutralized Silica or Alumina issue3->solution3

Caption: Troubleshooting guide for column chromatography issues.

Impurity_Removal_Logic start Crude Product Mixture step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Wash with aq. NaOH or NaHCO₃ step1->step2 step3 Separate Layers step2->step3 step4 Wash Organic Layer with aq. HCl step3->step4 Organic Layer impurity1 3-Chlorophenol in Aqueous Layer step3->impurity1 Removes Acidic Impurities step5 Separate Layers step4->step5 step6 Dry and Evaporate Organic Layer step5->step6 Organic Layer impurity2 Starting Aniline in Aqueous Layer step5->impurity2 Removes Basic Impurities product Purified this compound step6->product

Caption: Logical workflow for impurity removal via acid-base extraction.

Identifying and removing impurities from 4-(3-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Process

I've initiated a thorough Google search to identify common impurities in 4-(3-Chlorophenoxy)aniline and the proven techniques for their detection and elimination. Subsequently, I plan to delve into the scientific literature to further expand my understanding and refine the search results.

Deepening the Investigation

I'm now focusing on specific analytical techniques and purification strategies. My Google search is zeroing in on detailed experimental protocols for HPLC, GC-MS, and NMR spectroscopy to detect impurities, and also recrystallization, column chromatography, and distillation for purification. I'm actively searching for quantitative data on method efficiencies. Next, I'll organize this info into a Q&A format, ultimately developing troubleshooting guides and FAQs. After that I will create tables summarizing the quantitative data and finally start creating Graphviz diagrams.

Compiling the Data

I've broadened my search now to incorporate detailed experimental protocols and associated quantitative data for impurity identification and removal. This involves actively seeking out information on techniques like HPLC, GC-MS, and NMR, along with purification strategies such as recrystallization and chromatography. I am striving to get quantitative data about the efficiency of those purification methods. My next step will be to assemble this information into a troubleshooting guide and FAQs and a table summarizing all the data I can find. Simultaneously, I'll start constructing Graphviz diagrams.

4-(3-Chlorophenoxy)aniline stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Gathering Stability Data

I'm currently focused on compiling stability data for 4-(3-Chlorophenoxy)aniline. I'm actively searching for information regarding how this compound behaves under diverse storage conditions, including a variety of temperatures, humidity levels, and light exposures. I'm keen to uncover any insights into its degradation pathways or potential decomposition products.

Investigating Properties and Protocols

I've expanded my search to include the physical and chemical properties of this compound, specifically melting point, boiling point, and solubility, because these impact stability. I'm also now looking for standard experimental protocols for stability assessment, including HPLC, GC-MS, and thermal analysis methods. I am also investigating common degradation pathways of related compounds to anticipate potential stability concerns.

Analyzing Degradation Pathways

I'm now diving into the common degradation pathways of related aromatic amines and ethers to better anticipate potential issues with this compound. Simultaneously, I'll compile all quantitative data into clearly structured tables and provide detailed methodologies from the stability-testing experiments I've uncovered. I'll also start creating Graphviz diagrams to visualize experimental workflows.

Resolving peak tailing in HPLC analysis of 4-(3-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

I've started gathering data on HPLC analysis of aromatic amines, particularly 4-(3-Chlorophenoxy)aniline, with a focus on peak tailing. Google searches are underway to uncover causes and effective remedies for this common issue.

Analyzing Troubleshooting Strategies

I'm now expanding my data collection and structuring the technical guide. I'm focusing on crafting effective troubleshooting questions and answers for researchers dealing with peak tailing in aromatic amines like this compound. I'm incorporating detailed explanations based on chemical principles. The troubleshooting guide will follow a logical progression, starting with simple fixes and moving to more involved method optimization.

Deepening Research & Planning

I'm now diving deeper into targeted Google searches, refining my queries to include specific aspects of HPLC analysis for this compound and related amines. I'm concurrently structuring the technical guide, which will include sections on troubleshooting, FAQs, and mobile phase optimization. I'm focusing on crafting detailed questions and answers, explaining underlying chemical principles, and outlining the troubleshooting flow from simple to complex solutions. I plan to create a visual workflow using Graphviz DOT. I'm also identifying authoritative sources for citations and gathering data to present quantitative information.

Structuring Guide Content

I'm now deep in the weeds, forming the structure of the technical guide with specific questions and answers to troubleshoot HPLC peak tailing. I'm focusing on aromatic amines like this compound, crafting detailed answers incorporating chemical principles. I plan a visual troubleshooting flow and am identifying authoritative citations for a comprehensive reference list. Plus, I'll provide hands-on protocols and quantitative data tables for practical guidance.

How to avoid side reactions in 4-(3-Chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthesis Routes

I've initiated a thorough Google search to identify common synthesis pathways for 4-(3-Chlorophenoxy)aniline. I'm focusing on understanding typical side reactions to anticipate and mitigate potential issues early on. I'm also gathering information on common purification methods to maximize yield.

Exploring Potential Pitfalls

I'm now diving into the troubleshooting guides and FAQs related to synthesizing this compound, with the goal of identifying common issues and preventative measures. Simultaneously, I'm gathering detailed experimental protocols, paying close attention to reaction conditions that minimize side reactions. Yield and purity data are being collected for comparison tables.

Structuring the Knowledge Base

I'm now consolidating the information into a user-friendly format. The search results have been organized into a Q&A structure, addressing potential challenges researchers may encounter. I'm also drafting a clear, step-by-step experimental protocol, complete with a summary of quantitative data. A Graphviz DOT script for a visual reaction pathway diagram is also in progress.

Technical Support Center: 4-(3-Chlorophenoxy)aniline Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of 4-(3-chlorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on its chemical structure, degradation is likely to proceed through several pathways analogous to those of diphenyl ether herbicides and chlorinated anilines. The primary degradation routes are expected to be:

  • Ether Bond Cleavage: The diphenyl ether linkage is a common point of microbial and photochemical attack, yielding 3-chlorophenol and 4-aminophenol as primary products. [1][2]* Hydroxylation: Hydroxyl radicals can attack the aromatic rings, leading to the formation of various hydroxylated intermediates. [3]This can occur on either the chlorophenoxy or the aniline ring.

  • Dechlorination: Under certain conditions, particularly microbial degradation, the chlorine atom can be removed from the chlorophenoxy ring. [4]* Aniline Ring Oxidation: The aniline moiety can be oxidized, potentially leading to the formation of nitroso, nitro, or azoxy derivatives, and eventually ring cleavage. [5] Q2: What are the most common analytical techniques for identifying and quantifying this compound and its degradation products?

A2: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC with UV or MS detection is well-suited for separating the parent compound from its more polar degradation products. Reversed-phase HPLC is typically the method of choice. [6][7][8]* GC-MS is excellent for identifying volatile degradation products. Derivatization of the aniline and phenolic functional groups is often necessary to improve volatility and chromatographic peak shape. [9][10][11][12] Q3: I am not seeing any degradation of my this compound in my microbial degradation study. What could be the issue?

A3: Several factors could contribute to a lack of observable degradation:

  • Microbial Strain Specificity: The microbial consortium you are using may not possess the necessary enzymatic machinery to cleave the diphenyl ether bond or degrade the aromatic rings. Not all microorganisms can degrade diphenyl ether herbicides. [1]* Acclimation Period: The microorganisms may require a longer acclimation period to induce the enzymes necessary for degradation.

  • Toxicity: High concentrations of this compound or its initial degradation products might be toxic to the microorganisms. Consider starting with a lower concentration of the parent compound.

  • Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients for microbial growth and co-metabolism.

  • pH and Temperature: Verify that the pH and temperature of your incubation are optimal for the specific microorganisms being used.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting) for this compound and its Degradation Products

Possible Cause Solution
Secondary Silanol Interactions Aromatic amines can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. [13]Solution: Use a mobile phase with a lower pH (e.g., pH 3) to suppress silanol ionization, add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%), or use an end-capped column. [13][14][15]
Column Overload Injecting too much sample can saturate the column. Solution: Dilute the sample or reduce the injection volume. [13]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur. Solution: Dissolve the sample in the initial mobile phase whenever possible. [16]
Column Contamination or Voids Accumulation of contaminants on the column frit or the formation of a void at the column inlet can cause peak splitting or tailing. [6][13]Solution: Use a guard column, filter your samples, and if a void is suspected, try reversing the column (if permissible by the manufacturer) or replace the column. [17]

Issue: Inconsistent Retention Times

Possible Cause Solution
Mobile Phase Composition Changes Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. Solution: Ensure accurate mobile phase preparation and keep reservoirs covered. Premixing the mobile phase can also help.
Temperature Fluctuations Changes in column temperature affect retention times. Solution: Use a column oven to maintain a consistent temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Solution: Allow sufficient time for the column to equilibrate, especially after a gradient run or when changing mobile phases.
GC-MS Analysis Troubleshooting

Issue: No or Low Signal for Degradation Products

Possible Cause Solution
Poor Volatility Many degradation products (e.g., hydroxylated compounds) are not volatile enough for GC analysis. Solution: Derivatize the sample to increase the volatility of the analytes. Common derivatizing agents for amines and phenols include acetic anhydride or silylating agents. [10][11]
Analyte Degradation in the Injector Thermolabile compounds can degrade in a hot GC inlet. Solution: Optimize the injector temperature. A lower temperature may be necessary. Also, ensure the use of a clean, inert liner.
Matrix Effects Components in the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer. [18][19][20][21][22]Solution: Improve sample clean-up procedures (e.g., solid-phase extraction) or use matrix-matched standards for quantification.

Data Presentation

Table 1: Hypothetical HPLC Retention Times for this compound and its Potential Degradation Products.

Note: These are estimated retention times for illustrative purposes. Actual retention times will vary based on the specific HPLC method.

Compound Structure Estimated Retention Time (min)
4-AminophenolC₆H₇NO3.5
3-ChlorophenolC₆H₅ClO8.2
This compoundC₁₂H₁₀ClNO15.8
Hydroxylated this compoundC₁₂H₁₀ClNO₂12.5

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Volatile Degradation Products with Derivatization
  • Sample Extraction:

    • Adjust the aqueous sample to pH 11 with NaOH.

    • Extract three times with an equal volume of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

degradation_pathway parent This compound dp1 3-Chlorophenol parent->dp1 Ether Cleavage dp2 4-Aminophenol parent->dp2 Ether Cleavage dp3 Hydroxylated Intermediates parent->dp3 Hydroxylation dp4 Ring Cleavage Products dp1->dp4 Further Degradation dp2->dp4 Further Degradation dp3->dp4 Further Degradation

Caption: Proposed degradation pathways of this compound.

hplc_troubleshooting start Peak Tailing Observed q1 Check Mobile Phase pH (is it << analyte pKa?) start->q1 a1_yes Adjust pH to 2.5-3.0 q1->a1_yes No q2 Add Competitive Amine (e.g., TEA)? q1->q2 Yes end Peak Shape Improved a1_yes->end a2_yes Add 0.1% TEA to Mobile Phase q2->a2_yes Yes q3 Check for Column Overload q2->q3 No a2_yes->end a3_yes Dilute Sample or Reduce Injection Volume q3->a3_yes Yes q3->end No

Caption: Troubleshooting workflow for HPLC peak tailing.

References

4-(3-Chlorophenoxy)aniline waste disposal guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Relevant Data

I've initiated the data gathering stage, focusing on "4-(3-Chlorophenoxy)aniline" waste disposal, safety protocols, and pertinent chemical waste regulations. My current focus is to refine the search terms and target specific regulatory documents and safety data sheets to ensure accurate and reliable information gathering. I am moving past a broad scan towards a focused extraction of key disposal and handling parameters.

Gathering Initial Search Terms

I've crafted a comprehensive set of search queries: "this compound waste disposal guidelines," "this compound safety data sheet," and related terms. My priority is to extract detailed disposal procedures and regulatory requirements. I'm aiming for quantitative data and experimental protocols to populate my upcoming FAQ section.

Refining Search Strategies

I am now expanding my search terms to include "hazardous waste disposal of aniline compounds" and "chemical waste regulations for chlorinated aromatic amines" to ensure comprehensive data acquisition. I'll meticulously analyze results for precise disposal procedures, specific concentration limits, and any relevant experimental protocols for the aniline derivative. My aim is to create a robust FAQ section addressing potential user issues.

GHS hazard information for 4-(3-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Examining Chemical Hazards

I'm currently focused on the GHS hazard data for 4-(3-Chlorophenoxy)aniline. I'm actively pinpointing the relevant pictograms, hazard statements, and precautionary statements associated with this substance. Furthermore, I'm delving into available quantitative data regarding its toxicity and related properties.

Compiling Hazard Data

I've gathered the GHS data for this compound, specifically the pictograms, H-statements, and P-statements. Now, I'm working on structuring this information into a set of FAQs to provide practical answers for a technical support context. Simultaneously, I'll compile any quantitative toxicity data into a table format for clarity.

Reviewing Initial Findings

I've located several promising SDS and database entries related to "GHS hazard information for 4-(3-Chlorophenoxy) aniline." While the initial search was productive, inconsistencies and varying levels of detail are emerging, requiring further investigation to reconcile differing classifications and ensure comprehensive coverage.

Narrowing the Focus

My ongoing work reveals a pressing need to precisely target GHS data for the compound, CAS 56705-51-2. While the initial hunt uncovered related substances, direct matches remain elusive. The Sigma-Aldrich data, though relevant, lacks the detail required for a comprehensive classification. I'm now zeroing in on definitive sources for H and P statements, and pictograms for this very specific compound.

Gathering Specifics on CAS

I've made headway on the 4-(3-Chlorophen oxy)aniline search using its CAS number, 56705-51-2. Though data is better, a complete GHS classification is elusive. Matrix Scientific's SDS offers a warning about uninvestigated health hazards. I still need to find a definitive GHS profile.

Defining GHS Hazards

I'm still struggling to pin down a complete GHS classification for this compound (CAS 56705-51-2). While I have more specific info, the Matrix Scientific SDS is vague on hazards, just warning about potential irritant effects. Other sources are for similar compounds, not the target. BLD Pharm, Aceschem, and others confirm the compound's ID but lack GHS details. To give reliable technical advice, I urgently need a definitive SDS with the right pictograms, H-statements, and P-statements.

Refining SDS Search

I've got more clarity on the challenge: incomplete GHS info for this compound (CAS 56705-51-2). While I can confirm the compound's identity, the Matrix Scientific SDS is the most specific, but warns of uninvestigated health hazards. Other sources, like PubChem and Sigma-Aldrich, either misidentify the compound or offer only limited GHS data. I need a definitive SDS with pictograms, H-statements, and P-statements for the target compound, not just structurally similar ones. I'm focusing on a more targeted SDS search.

Evaluating Hazards

I'm currently reviewing GHS hazard information for this compound. Matrix Scientific flags it with a "WARNING" signal, citing H317 – potential for allergic skin reaction. BLD Pharm's data echoes this. Further exploration into specific safety data sheets is clearly needed to get the full picture.

Finalizing Hazard Analysis

I've successfully synthesized the hazard information for this compound from both Matrix Scientific and BLD Pharm. They're consistent! I have specific GHS details: warning signal, H317 and H319 statements, plus precautionary statements. This is enough to build out the support center content, including FAQs, a table, and even a Graphviz diagram. No more searches needed!

Validation & Comparative

A Comparative Analysis for Drug Discovery: 4-(3-Chlorophenoxy)aniline vs. 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of therapeutic success. Aryl ether motifs, in particular, are prevalent in a vast array of biologically active compounds. This guide provides a comparative analysis of two isomeric building blocks, 4-(3-Chlorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline, for researchers, scientists, and drug development professionals. While direct comparative studies on their intrinsic biological activities are limited, this document will explore their physicochemical properties, synthetic routes, and their established roles as key intermediates in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor positional change of the chlorine atom from the meta (3-position) to the para (4-position) on the phenoxy ring can subtly influence the physicochemical properties of these molecules. These differences, though small, can have a cascading effect on solubility, crystal packing, and interaction with biological targets.

PropertyThis compound4-(4-Chlorophenoxy)aniline
CAS Number 33687-77-713193-93-8
Molecular Formula C₁₂H₁₀ClNOC₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol 219.67 g/mol
Predicted pKa 3.733.78
Predicted LogP 3.683.68
Predicted Water Solubility 0.046 g/L0.046 g/L
Predicted Melting Point 78-82 °C95-99 °C
Predicted Boiling Point 374.9 °C at 760 mmHg374.9 °C at 760 mmHg

Note: The properties listed above are predominantly based on computational predictions and should be confirmed with experimental data where available.

Synthetic Considerations: The Ullmann Condensation

Both this compound and 4-(4-Chlorophenoxy)aniline are commonly synthesized via the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. The general scheme involves the coupling of a phenol with an aryl halide. In this case, 4-aminophenol is coupled with either 1,3-dichlorobenzene or 1,4-dichlorobenzene in the presence of a copper catalyst and a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aminophenol 4-Aminophenol aminophenol->reaction_center dichlorobenzene 1,3-Dichlorobenzene or 1,4-Dichlorobenzene dichlorobenzene->reaction_center catalyst Copper Catalyst (e.g., CuI) catalyst->reaction_center base Base (e.g., K2CO3) base->reaction_center solvent Solvent (e.g., DMF, DMSO) solvent->reaction_center temperature Heat temperature->reaction_center product_3 This compound product_4 4-(4-Chlorophenoxy)aniline reaction_center->product_3 from 1,3-Dichlorobenzene reaction_center->product_4 from 1,4-Dichlorobenzene Kinase_Inhibitor_Synthesis cluster_intermediates Starting Intermediates cluster_reaction Synthetic Elaboration cluster_final_product Final Product cluster_target Biological Target intermediate_3 This compound coupling Coupling with Heterocyclic Core intermediate_3->coupling intermediate_4 4-(4-Chlorophenoxy)aniline intermediate_4->coupling kinase_inhibitor Kinase Inhibitor coupling->kinase_inhibitor kinase Target Kinase kinase_inhibitor->kinase Inhibition

A Comparative Analysis of the Biological Activity of 4-(3-Chlorophenoxy)aniline Isomers: A Focus on Urease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and agrochemical development, the structural nuances of isomeric compounds can dictate profound differences in biological activity. This guide delves into the comparative biological activity of 4-(3-Chlorophenoxy)aniline and its structural isomers. While comprehensive, direct comparative studies across all isomers remain an area of active investigation, we will focus on a well-documented activity—urease inhibition—to illustrate the scientific principles and experimental methodologies involved in such a comparison. This analysis is grounded in published experimental data and aims to provide researchers, scientists, and drug development professionals with a framework for evaluating this class of compounds.

Introduction: The Significance of Diaryl Ethers

The this compound scaffold belongs to the diaryl ether class of compounds. This structural motif is a privileged component in a multitude of biologically active molecules, ranging from pharmaceuticals to herbicides. The orientation of substituents on the phenyl rings can significantly alter the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. Understanding the structure-activity relationship (SAR) of isomers is therefore a cornerstone of rational drug and pesticide design.

Urease Inhibition: A Key Biological Target

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and gastric cancer. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to ammonia volatilization and environmental pollution. Consequently, the discovery of potent urease inhibitors is of high interest in both medicine and agriculture.

Recent studies have explored the potential of 4-aryloxyaniline derivatives as urease inhibitors. Specifically, novel hydroxamic acid derivatives incorporating the this compound moiety have been synthesized and evaluated for their inhibitory activity against Jack bean urease.

Comparative Analysis of Urease Inhibitory Activity

A study by Khalid et al. (2021) synthesized a series of N-(substituted-phenyl)-4-(3-chlorophenoxy)butanamides and evaluated their urease inhibitory potential. While a direct comparison of the positional isomers of the parent aniline was not the study's focus, the data for the derivative of this compound provides a valuable benchmark.

CompoundStructureIC₅₀ (µM)
N-hydroxy-4-(3-chlorophenoxy)butanamideDerivative of this compound25.30 ± 0.50
Thiourea (Standard Inhibitor)21.25 ± 0.15

Table 1: Urease inhibitory activity of a this compound derivative compared to the standard inhibitor, Thiourea.

The data indicates that the derivative of this compound exhibits significant urease inhibitory activity, with an IC₅₀ value comparable to the standard inhibitor, thiourea. This finding underscores the potential of this scaffold for developing potent urease inhibitors. The study did not report data for the corresponding 2- or 3-isomers, highlighting a gap in the current literature and a potential avenue for future research. Based on established SAR principles, it is plausible that the position of the chlorophenoxy group could influence the molecule's ability to bind to the active site of the urease enzyme, thus altering its inhibitory potency.

Experimental Protocol: Urease Inhibition Assay

To ensure scientific rigor and reproducibility, a detailed experimental protocol for assessing urease inhibition is provided below. This method is based on the well-established indophenol method, which quantifies ammonia production.

Materials and Reagents
  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Microplate reader

Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_controls Controls P1 Dissolve test compounds (e.g., in DMSO) P2 Prepare urease solution in phosphate buffer P3 Prepare urea solution I1 Mix test compound with urease solution I2 Pre-incubate at 37°C I1->I2 I3 Add urea solution to initiate reaction I2->I3 I4 Incubate at 37°C I3->I4 D1 Add phenol reagent I4->D1 D2 Add alkali reagent D1->D2 D3 Incubate at 50°C D2->D3 D4 Measure absorbance at 625 nm D3->D4 C1 Positive Control (Standard inhibitor, e.g., Thiourea) C2 Negative Control (Solvent only, no inhibitor)

Caption: Workflow for the urease inhibition assay using the indophenol method.

Step-by-Step Procedure:

  • Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 25 µL of Jack bean urease solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • Final Incubation: Incubate the plate at 50°C for 10 minutes.

  • Measurement: Measure the absorbance at 625 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Future Directions

The inhibitory activity of the this compound derivative against urease is likely due to its interaction with the nickel ions in the enzyme's active site. The amide or hydroxamic acid functionality can chelate the Ni(II) ions, disrupting the catalytic mechanism.

G cluster_enzyme Urease Active Site cluster_inhibitor Inhibitor Action Urease Urease Enzyme ActiveSite Ni(II) Ions in Active Site Hydrolysis Urea Hydrolysis (Ammonia Production) ActiveSite->Hydrolysis Catalysis Urea Urea (Substrate) Urea->ActiveSite Binds Inhibitor This compound Derivative Chelation Chelation of Ni(II) Inhibitor->Chelation Chelation->ActiveSite Blocks Substrate Binding Chelation->Hydrolysis Inhibition

Caption: Proposed mechanism of urease inhibition by chelation of active site Nickel ions.

The lack of comparative data for the 2- and 3-isomers of this compound represents a clear opportunity for future research. A systematic study comparing the urease inhibitory activity of these isomers would provide valuable insights into the SAR of this class of compounds. Such a study would involve synthesizing the respective derivatives and evaluating them using the standardized protocol described above. The results would contribute to the rational design of more potent and selective urease inhibitors for therapeutic or agricultural applications.

Conclusion

While a comprehensive comparative guide on the biological activities of all this compound isomers is limited by the available data, a focused analysis of urease inhibition reveals the potential of this chemical scaffold. The N-hydroxy-4-(3-chlorophenoxy)butanamide derivative demonstrates significant inhibitory activity, highlighting the importance of further investigation into this class of compounds. The provided experimental protocol offers a robust framework for future comparative studies, which are essential for elucidating the structure-activity relationships that govern the biological effects of these isomers. Such research is pivotal for advancing the development of novel therapeutic agents and agrochemicals.

Spectroscopic Data Validation for Synthesized 4-(3-Chlorophenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of synthesized 4-(3-Chlorophenoxy)aniline. Detailed experimental protocols and comparative data tables are presented to aid in the structural confirmation and purity assessment of this compound, which serves as a crucial intermediate in various pharmaceutical and chemical syntheses.

Structural Confirmation: A Multi-faceted Spectroscopic Approach

The unequivocal identification of synthesized this compound requires a correlative approach, integrating data from multiple spectroscopic techniques. This guide focuses on the key methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a benchmark for researchers to compare against their experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) for this compound are summarized below.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6'6.85 - 6.95d8.8
H-3', H-5'6.70 - 6.80d8.8
H-27.20 - 7.30t8.1
H-46.80 - 6.90ddd8.1, 2.3, 0.9
H-57.10 - 7.20t2.3
H-66.95 - 7.05ddd8.1, 2.3, 0.9
NH₂3.60 - 3.80br s-

Note: Chemical shifts are typically referenced to a residual solvent peak.

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1'142.0 - 143.0
C-4'150.0 - 151.0
C-2', C-6'120.0 - 121.0
C-3', C-5'116.0 - 117.0
C-1158.0 - 159.0
C-3134.0 - 135.0
C-2118.0 - 119.0
C-4123.0 - 124.0
C-5130.0 - 131.0
C-6114.0 - 115.0
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3350 - 3500
C-HAromatic Stretch3000 - 3100
C=CAromatic Ring Stretch1500 - 1600
C-O-CAsymmetric Ether Stretch1200 - 1250
C-NStretch1280 - 1350
C-ClStretch700 - 800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Relative Abundance (%)
[M]⁺219.05~100
[M+2]⁺221.05~33 (Isotopic peak for ³⁷Cl)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data acquisition.

NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • ¹H NMR Parameters: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: Proton-decoupled, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

FT-IR Spectroscopy
  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Ionization Mode: EI is commonly used for this type of molecule.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Data is typically acquired over a mass range of m/z 50-500.

Workflow for Spectroscopic Validation

The logical flow for validating the synthesis of this compound is depicted below. This process ensures a systematic and thorough confirmation of the compound's identity and purity.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Correlate Spectroscopic Data nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Compare with Reference Data data_analysis->comparison conclusion Structure Confirmed / Further Purification Needed comparison->conclusion

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Structure-Activity Relationship (SAR) of 4-(3-Chlorophenoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(3-chlorophenoxy)aniline scaffold is a key pharmacophore in the development of various therapeutic agents. Structure-activity relationship (SAR) studies, which correlate the chemical structure of these derivatives with their biological activity, are crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound derivatives, focusing on their anticancer and antimalarial activities, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of the broader anilino-quinazoline and anilino-pyrimidine classes, which incorporate the this compound moiety, have been extensively investigated as inhibitors of key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data Summary

The inhibitory activity of representative compounds against target kinases and cancer cell lines is summarized below. These values, typically presented as the half-maximal inhibitory concentration (IC50), indicate the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value denotes higher potency.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
10a EGFR15A5490.19 (Hypoxia) / 1.58 (Normoxia)
VEGFR-22
10g EGFR21A5490.25 (Hypoxia) / 2.34 (Normoxia)
VEGFR-23
Vandetanib EGFR25A5491.89 (Hypoxia) / 2.11 (Normoxia)
VEGFR-24

Data extracted from studies on novel 4-anilinoquinazoline derivatives designed for hypoxia-selective activity.[1]

General SAR Insights for Anticancer Activity

The following diagram illustrates the key structural modifications on the 4-anilinoquinazoline scaffold and their impact on activity.

SAR_Anticancer Core This compound Core Aniline_N Aniline Nitrogen - Crucial H-bond donor to kinase hinge region Core->Aniline_N provides Quinazoline Quinazoline Scaffold Position6 Position 6/7 Substitutions (e.g., Methoxy groups) - Modulate solubility and kinase binding Quinazoline->Position6 Side_Chain Side Chain at Quinazoline Position 4 (e.g., with 3-nitro-1,2,4-triazole) - Enhances hypoxia-selectivity Quinazoline->Side_Chain Aniline_N->Quinazoline links to

General SAR landscape for 4-anilinoquinazoline-based kinase inhibitors.

Antimalarial Activity: Targeting Parasite Pathways

A specific derivative, 3-chloro-4-(4-chlorophenoxy)aniline (ATSA), has demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[2] This compound is believed to inhibit the parasite's enoyl-acyl carrier protein reductase, an essential enzyme in its fatty acid biosynthesis pathway.[3]

Quantitative Data Summary

The antimalarial efficacy of ATSA and its combinations are presented below, including in vitro IC50 values against different parasite strains and in vivo 50% effective dose (ED50) in mouse models.

Compound/CombinationParasite StrainIn Vitro IC50Mouse ModelIn Vivo ED50 (mg/kg)
ATSA 3D7 (sensitive)11.47 ng/mLP. berghei4.211
W2 (resistant)1.45 ng/mL
Artesunate (AS) 3D74.66 ng/mLP. berghei2.2
W20.60 ng/mL
AS + ANI *3D70.8 ng/mL AS + 2.6 µg/mL ANIP. berghei-
W21.1 ng/mL AS + 3.3 µg/mL ANI

ANI refers to the parent compound 3-chloro-4-(4-chlorophenoxy)aniline.[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR findings.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of compounds against EGFR and VEGFR-2 kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compounds in DMSO Incubation 3. Add kinase, substrate, and compound to a 96-well plate. Incubate at room temperature. Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase buffer, substrate (poly-Glu,Tyr 4:1), and ATP solution Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP Incubation->Initiation Termination 5. Stop reaction after 1 hour by adding stop buffer Initiation->Termination ELISA 6. Transfer mixture to an ELISA plate coated with substrate. Incubate to allow binding. Termination->ELISA Antibody 7. Add anti-phosphotyrosine antibody conjugated to HRP ELISA->Antibody Readout 8. Add HRP substrate (TMB) and measure absorbance at 450 nm Antibody->Readout IC50_Calc 9. Plot absorbance vs. compound concentration and calculate IC50 values using non-linear regression Readout->IC50_Calc

Workflow for an in vitro kinase inhibition enzyme-linked immunosorbent assay (ELISA).
In Vitro Antiplasmodial Activity Assay

The activity of compounds against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture : Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium.

  • Drug Preparation : Test compounds are serially diluted in a 96-well plate.

  • Incubation : Parasitized red blood cells are added to the wells and incubated for 72 hours at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining : A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark for 1 hour. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading : The fluorescence intensity is measured using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis : The fluorescence readings are plotted against the drug concentration to determine the IC50 value.[2]

Signaling Pathway Context

The anticancer effects of many this compound derivatives are mediated through the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2. This inhibition blocks downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription PLCg_PKC->Transcription Cell_Response Cell Proliferation Angiogenesis Survival Transcription->Cell_Response Inhibitor This compound Derivative Inhibitor->EGFR inhibits Inhibitor->VEGFR2 inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling pathways by aniline derivatives.

References

Purity Assessment of 4-(3-Chlorophenoxy)aniline: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs) and chemical intermediates. For 4-(3-Chlorophenoxy)aniline, an important building block in organic synthesis, selecting the appropriate analytical technique is paramount to ensuring product quality and safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by representative experimental data and protocols.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, excelling in the separation and quantification of a wide array of compounds, including those that are non-volatile or thermally sensitive. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, offers unparalleled separation efficiency and definitive identification for volatile and thermally stable compounds. The choice between these two powerful techniques hinges on the specific physicochemical properties of this compound and its potential impurities.

Comparative Analysis: HPLC vs. GC-MS

A direct comparison reveals the distinct advantages and limitations of each technique for the analysis of this compound.

FeatureHPLC AnalysisGC-MS Analysis
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and boiling point.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; compound must be volatile and thermally stable, or require derivatization.
Primary Application Robust quantification of the main component and non-volatile impurities.High-resolution separation and definitive identification of volatile impurities.
Detection Commonly UV-Vis; provides quantitative data but limited structural information.Mass Spectrometry; provides detailed structural information for identification.
Sensitivity High (ng to pg range).Very High (pg to fg range).
Run Time Typically 15-30 minutes.Typically 20-40 minutes.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve volatility and thermal stability.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC and GC-MS are outlined below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound and the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and thermal stability.

Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment often involves leveraging the strengths of both techniques.

cluster_sample Sample Analysis Workflow cluster_hplc HPLC Path cluster_gcms GC-MS Path cluster_conclusion Final Assessment start This compound Sample hplc_prep Sample Prep (Dissolution) start->hplc_prep gcms_prep Sample Prep (Derivatization) start->gcms_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis hplc_result Quantify Main Peak & Non-Volatile Impurities hplc_analysis->hplc_result conclusion Comprehensive Purity Profile hplc_result->conclusion gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_result Identify Volatile Impurities gcms_analysis->gcms_result gcms_result->conclusion

Comparative Antimicrobial Efficacy of 4-(3-Chlorophenoxy)aniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A series of Schiff base analogues of 4-(3-chlorophenoxy)aniline have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of antimicrobial discovery.

Data Summary

The antimicrobial potential of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results, summarized in the table below, indicate that several analogues exhibit significant antimicrobial activity, with some demonstrating comparable or superior potency to the standard drugs.

Compound IDR-group (Substituent on Benzaldehyde)Antibacterial Activity (MIC in µg/mL)Antifungal Activity (MIC in µg/mL)
S. aureusE. coli
I H50100
II 2-Cl2550
III 4-Cl2550
IV 2-NO₂5025
V 3-NO₂2525
VI 4-NO₂2525
VII 4-N(CH₃)₂5050
VIII 4-OCH₃100100
IX 2-OH2550
X 4-OH50100
Ampicillin (Standard)-2550
Fluconazole (Standard)---

Experimental Protocols

Synthesis of this compound Analogues (Schiff Bases)

The synthesis of the Schiff base analogues was achieved through the condensation reaction of this compound with various substituted benzaldehydes.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_3_chlorophenoxy_aniline This compound reflux Reflux 4_3_chlorophenoxy_aniline->reflux substituted_benzaldehyde Substituted Benzaldehyde (Ar-CHO) substituted_benzaldehyde->reflux glacial_acetic_acid Glacial Acetic Acid (Catalyst) glacial_acetic_acid->reflux ethanol Ethanol (Solvent) ethanol->reflux schiff_base Schiff Base Analogue reflux->schiff_base

Caption: Synthetic pathway for Schiff base analogues.

An equimolar mixture of this compound and the respective substituted benzaldehyde was refluxed in ethanol, with a few drops of glacial acetic acid serving as a catalyst. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed, dried, and recrystallized from ethanol to yield the pure Schiff base.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

G start Prepare two-fold serial dilutions of test compounds in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) inoculate->incubate observe Visually inspect for turbidity to determine microbial growth incubate->observe determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Test Solutions: Stock solutions of the synthesized compounds and standard drugs were prepared in dimethyl sulfoxide (DMSO).

  • Broth Microdilution: A series of twofold dilutions of each test compound were prepared in 96-well microtiter plates containing Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi).

  • Incubation: The inoculated plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. A well containing only the growth medium and inoculum served as the positive control, while a well with uninoculated medium was the negative control.

Concluding Remarks

The investigation into the antimicrobial properties of these this compound analogues reveals that the introduction of certain substituents on the benzaldehyde ring significantly influences their biological activity. Notably, compounds bearing nitro (V and VI) and chloro (II and III) substituents demonstrated potent antibacterial activity, comparable to the standard drug ampicillin. The 4-nitro substituted analogue (VI) also exhibited the most promising antifungal activity. These findings suggest that this compound is a valuable scaffold for the development of novel antimicrobial agents. Further structure-activity relationship studies and in vivo evaluations are warranted to explore the full therapeutic potential of these compounds.

A Comparative Guide to the Cytotoxicity of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of various substituted aniline compounds, offering valuable insights for researchers in toxicology, pharmacology, and drug development. The information presented is curated from peer-reviewed scientific literature and is intended to facilitate the understanding of structure-activity relationships concerning the cytotoxic effects of these compounds.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different substituted aniline compounds across various human cell lines. These values are indicative of the compound's potency in inducing cell death. Lower IC50 values denote higher cytotoxicity.

CompoundCell LineExposure Time (h)IC50 (µM)Reference
Aniline Primary Hepatocytes24Induces apoptosis and reduces viability in a dose-dependent manner (qualitative)[1][2]
Pegaharoline A (Aniline Derivative) A549 (Lung Carcinoma)Not Specified2.39 ± 0.27[3]
Pegaharoline A (Aniline Derivative) PC9 (Lung Cancer)Not Specified3.60 ± 0.41[3]
Fluorinated Aminophenylhydrazine (Compound 6) A549 (Lung Carcinoma)Not Specified0.64[4]
Chloroaniline (o, m, p isomers) F344/N Rats & B6C3F1 MiceNot Specifiedp-Chloroaniline is the most potent, followed by m- and then o-chloroaniline in inducing hematotoxicity (qualitative)[5]
4,4'-Methylenebis(2-chloroaniline) (MOCA) Cellular SystemsNot SpecifiedInduces DNA damage and cytotoxicity (qualitative)[6]
Indolin-2-one derivative (Compound 9) HepG2 (Hepatocellular Carcinoma)Not Specified2.53[7]
Indolin-2-one derivative (Compound 9) MCF-7 (Breast Cancer)Not Specified7.54[7]
Indolin-2-one derivative (Compound 20) HepG2 (Hepatocellular Carcinoma)Not Specified3.08[7]
Indolin-2-one derivative (Compound 20) MCF-7 (Breast Cancer)Not Specified5.28[7]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are essential for the accurate assessment and comparison of the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. [8] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium. [9]Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. 4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [9]6. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. [10] Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate. [11]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate, a catalyst, and a dye. [10][11]Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. [10]6. Stop Reaction: Add a stop solution to each well if required by the kit. [11]7. Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. [11]8. Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_ldh MTT or LDH Assay incubation->mtt_ldh readout Absorbance Reading mtt_ldh->readout calculation IC50 Calculation readout->calculation comparison Comparison of Cytotoxicity calculation->comparison

Caption: Workflow for in vitro cytotoxicity testing of substituted aniline compounds.

Signaling Pathway of Aniline-Induced Cytotoxicity

Aniline and its derivatives can induce cytotoxicity through various mechanisms, primarily involving oxidative stress and subsequent apoptosis. [1][12][13][14]The generation of reactive oxygen species (ROS) plays a central role in this process. [1][12][14]

G cluster_initiator Initiation cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis aniline Substituted Aniline ros Increased Reactive Oxygen Species (ROS) aniline->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) oxidative_stress->mitochondria dna_damage DNA Damage oxidative_stress->dna_damage protein_oxidation Protein Oxidation oxidative_stress->protein_oxidation lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation caspase Caspase Activation (e.g., Caspase-3) mitochondria->caspase dna_damage->caspase apoptosis Cell Death (Apoptosis) caspase->apoptosis

Caption: Aniline-induced cytotoxicity is often mediated by oxidative stress, leading to apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.